Cas no 29801-94-3 (1,2-Benzenedicarboxylicacid, potassium salt (1:?))

1,2-Benzenedicarboxylic acid, potassium salt (1:?) is a potassium derivative of phthalic acid, commonly utilized in industrial and laboratory applications. This compound offers advantages such as enhanced solubility in aqueous solutions compared to its parent acid, facilitating its use in buffer systems or as a reagent in synthesis. The potassium salt form improves handling stability and reduces hygroscopicity, making it preferable for precise formulations. Its compatibility with various chemical processes and potential role as an intermediate in organic synthesis further underscore its utility. The exact stoichiometry (1:?) indicates variability in the potassium-to-acid ratio, allowing tailored use depending on specific requirements.
1,2-Benzenedicarboxylicacid, potassium salt (1:?) structure
29801-94-3 structure
Product Name:1,2-Benzenedicarboxylicacid, potassium salt (1:?)
CAS No:29801-94-3
MF:C8H6K2O4
MW:244.327444553375
CID:240545
PubChem ID:6335966
Update Time:2025-05-28

1,2-Benzenedicarboxylicacid, potassium salt (1:?) Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzenedicarboxylicacid, potassium salt (1:?)
    • POTASSIUM HYDROGEN PHTHALATE
    • 1,2-benzenedicarboxylic acid, dipotassium salt
    • Potassium phthalate
    • Potassium phthalate (2:1)
    • 29801-94-3
    • SCHEMBL532853
    • Benzene-1,2-dicarboxylic acid--potassium (1/2)
    • EINECS 249-857-4
    • DTXSID90952241
    • Phthalic acid dipotassium salt, 98%
    • MDL: MFCD00013070
    • Inchi: 1S/C8H6O4.2K/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;
    • InChI Key: DFOLZSTWYAQVDC-UHFFFAOYSA-N
    • SMILES: [K].[K].OC(C1C=CC=CC=1C(=O)O)=O

Computed Properties

  • Exact Mass: 241.93832
  • Monoisotopic Mass: 166.026609
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 74.6

Experimental Properties

  • Density: 1.451
  • Melting Point: 295-300 °C (dec.)(lit.)
  • Boiling Point: 378.3°Cat760mmHg
  • Flash Point: 196.7°C
  • Solubility: H2O: 100 mg/mL, clear, colorless
  • PSA: 80.26
  • LogP: -0.25170

1,2-Benzenedicarboxylicacid, potassium salt (1:?) Security Information

  • WGK Germany:2
  • Safety Instruction: 22-24/25
  • FLUKA BRAND F CODES:21
  • RTECS:CZ4326000
  • Safety Term:S22-S24/25

1,2-Benzenedicarboxylicacid, potassium salt (1:?) Pricemore >>

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